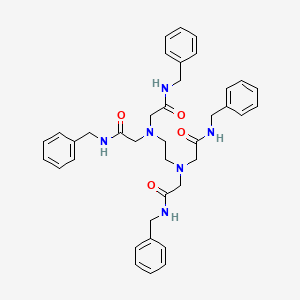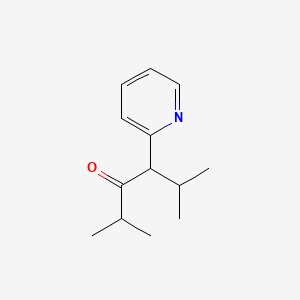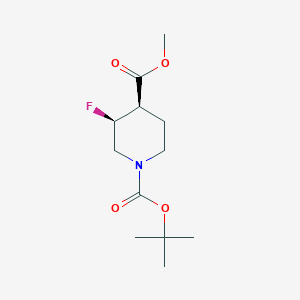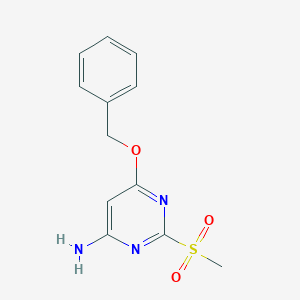
2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a central ethane-1,2-diyldinitrilo core with four n-benzylacetamide groups attached, making it a versatile molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) typically involves the reaction of ethane-1,2-diyldinitrilo with n-benzylacetamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which 2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s molecular targets include enzymes and receptors, where it can modulate their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakisethanol: Similar structure but with hydroxyl groups instead of n-benzylacetamide groups.
Tetramethyl 2,2’,2’‘,2’‘’-(ethane-1,2-diylbis(azanetriyl))tetraacetate: Another related compound with different functional groups.
Uniqueness
2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) is unique due to its specific functional groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
5138-70-5 |
|---|---|
Fórmula molecular |
C38H44N6O4 |
Peso molecular |
648.8 g/mol |
Nombre IUPAC |
N-benzyl-2-[[2-(benzylamino)-2-oxoethyl]-[2-[bis[2-(benzylamino)-2-oxoethyl]amino]ethyl]amino]acetamide |
InChI |
InChI=1S/C38H44N6O4/c45-35(39-23-31-13-5-1-6-14-31)27-43(28-36(46)40-24-32-15-7-2-8-16-32)21-22-44(29-37(47)41-25-33-17-9-3-10-18-33)30-38(48)42-26-34-19-11-4-12-20-34/h1-20H,21-30H2,(H,39,45)(H,40,46)(H,41,47)(H,42,48) |
Clave InChI |
HVHHGTWESHIQBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)CN(CCN(CC(=O)NCC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)

![3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile](/img/structure/B14009031.png)
![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B14009033.png)


![Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B14009057.png)




